2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide
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Overview
Description
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide typically involves the reaction of 1-methylpiperidine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of by-products, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-2-yl)ethanamine: This compound is similar in structure but lacks the sulfonamide group.
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide: This compound has a similar sulfonamide group but differs in the position of the methyl group on the piperidine ring.
Uniqueness
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonamide is unique due to its specific combination of a piperidine ring with a sulfonamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in research and potential pharmaceutical applications .
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-10-6-3-2-4-8(10)5-7-13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
InChI Key |
LGSXZGFVBSRNQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCS(=O)(=O)N |
Origin of Product |
United States |
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